molecular formula C21H20F3N3O3S B2365986 3-(4-Methylphenyl)-8-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189657-94-0

3-(4-Methylphenyl)-8-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B2365986
CAS RN: 1189657-94-0
M. Wt: 451.46
InChI Key: GLMLHZIPIZBIJO-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-8-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C21H20F3N3O3S and its molecular weight is 451.46. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Compounds containing 1,2,4,8-tetraazaspiro[4.5]dec-2-enes, which share a structural resemblance with the specified compound, have shown significant antimicrobial activity against various microbial strains. This indicates potential applications in developing new antimicrobial agents (Dalloul et al., 2017).

Antiandrogen Activity

Research into 3-substituted derivatives of 2-hydroxypropionanilides has unveiled compounds with potent antiandrogen properties. This suggests applications in treating androgen-responsive diseases by inhibiting or antagonizing androgen activity (Tucker et al., 1988).

Receptor Ligand Development

The discovery and synthesis of triazaspirodecanone compounds as high-affinity ligands for the human ORL1 receptor highlight potential applications in targeting and modulating receptor activity for therapeutic purposes (Röver et al., 2000).

Selective COX-2 Inhibition

A novel series of diarylspiro[2.4]heptenes has demonstrated the ability to inhibit COX-2 selectively, indicating potential for creating new anti-inflammatory drugs with reduced gastrointestinal toxicity (Huang et al., 1996).

Electrophoretic and Biocompatible Polymers

The synthesis of N-Methyl bis[(nonafluorobutane)sulfonyl]imide as an initiator for polymerization of 2-oxazolines and subsequent applications in creating biocompatible poly(2-oxazoline)s with potential in bioactive glass coating suggest applications in biomedical engineering and materials science (Hayashi & Takasu, 2015).

properties

IUPAC Name

3-(4-methylphenyl)-8-[3-(trifluoromethyl)phenyl]sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O3S/c1-14-5-7-15(8-6-14)18-19(28)26-20(25-18)9-11-27(12-10-20)31(29,30)17-4-2-3-16(13-17)21(22,23)24/h2-8,13H,9-12H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMLHZIPIZBIJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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